Bpc-157

Beschreibung

Historical Context and Discovery of BPC-157

The pentadecapeptide known as Body Protection Compound 157, or this compound, is a synthetic peptide chain composed of 15 amino acids. innerbody.comhubmeded.com Its discovery originates from research into the protective components of human gastric juice. hubmeded.comthereclinic.comyoutube.com In the early 1990s, a research group in Croatia identified and isolated a larger protective protein from gastric fluid. trustpeptides.com this compound was subsequently identified as a fragment of this larger protein. trustpeptides.com

First described in scientific literature in 1993 by Sikiric and colleagues, this compound is a laboratory-created peptide sequence. rupahealth.commdpi.com While it is derived from a naturally occurring protein found in the stomach, the specific 15-amino acid fragment that constitutes this compound does not occur naturally on its own. rupahealth.comdroracle.ai The amino acid sequence is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val. wikipedia.org A key characteristic noted in early research is its significant stability; it is resistant to degradation in the harsh acidic environment of gastric juice for over 24 hours. trustpeptides.comnih.gov This stability suggested it could exert biological effects. trustpeptides.com Initially, research focused on its potential as an anti-ulcer agent due to its origins in gastric fluid. trustpeptides.com

Overview of Pleiotropic Therapeutic Potential in Preclinical Models

Preclinical research, conducted through in vitro and animal models, has suggested that this compound exhibits a wide range of biological effects, often referred to as pleiotropic. mdpi.commdpi.com These studies have explored its influence on various physiological and pathological processes, from tissue repair to neurotransmitter system modulation. mdpi.comnih.gov

A significant area of investigation has been its cytoprotective and organoprotective capabilities, a concept that extends from its origins as a "Body Protection Compound." trustpeptides.commdpi.com In animal models, it has demonstrated protective effects against damage to the stomach lining induced by non-steroidal anti-inflammatory drugs (NSAIDs). rebelhealthalliance.io This research has expanded to include models of inflammatory bowel disease (IBD), such as ulcerative colitis, where it has been observed to reduce inflammation. rebelhealthalliance.iosportstechnologylabs.com

The potential for accelerated tissue healing is a cornerstone of this compound research. Studies in animal models have shown enhanced healing of various tissues, including muscle, tendon, ligament, and bone. steelsupplements.comnih.gov For instance, in rats with Achilles tendon injuries, this compound was observed to improve recovery metrics. examine.comnih.gov The mechanism for these effects is believed to involve multiple pathways, including the promotion of fibroblast growth and migration and an increase in collagen formation. trustpeptides.comsteelsupplements.com

A key mechanism frequently highlighted in research is the promotion of angiogenesis, the formation of new blood vessels. innerbody.comrebelhealthalliance.iovicorpus.com In both in vitro and in vivo studies, this compound has been shown to increase the formation of blood vessels, which is critical for delivering nutrients and oxygen to damaged tissues to facilitate repair. nih.govjeffreypengmd.com This pro-angiogenic effect is linked to the upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the activation of the VEGFR2-Akt-eNOS signaling pathway. nih.govnih.govcorepeptides.com Furthermore, research indicates this compound interacts with the nitric oxide (NO) system, where it appears to have a modulating effect. mdpi.commdpi.com

Neuroprotective effects have also been documented in preclinical studies. In animal models of conditions like traumatic brain injury, stroke, and cuprizone-induced demyelination (a model for multiple sclerosis), this compound has been shown to reduce neuronal damage and improve functional recovery. nih.govexamine.comthepeptideco.com Its influence extends to various neurotransmitter systems, including the dopamine (B1211576) and serotonin (B10506) systems. rupahealth.comnih.gov

The table below summarizes a selection of preclinical research findings on this compound.

Table 1: Summary of Preclinical Research Findings for this compound

| Research Area | Preclinical Model | Observed Effects | Citations |

|---|---|---|---|

| Gastrointestinal Health | Rat models of NSAID-induced ulcers | Demonstrated protective effects against gastric mucosal injury. | rupahealth.comnih.gov |

| Rat models of Inflammatory Bowel Disease (IBD) | Reduced inflammation and promoted healing of the gut lining. | rebelhealthalliance.iosportstechnologylabs.com | |

| Rat models of short-bowel syndrome | Promoted healing of intestinal lesions and healthy weight gain. | innerbody.com | |

| Tissue Healing & Regeneration | Rat Achilles tendon injury models | Improved functional and structural recovery; stimulated fibroblast outgrowth. | trustpeptides.comexamine.com |

| Rabbit segmental bone defect model | Showed osteogenic (bone-forming) effects. | innerbody.com | |

| Rat models of muscle injury | Accelerated muscle regeneration and restored structural integrity. | steelsupplements.comresearchgate.net | |

| Angiogenesis | Chick chorioallantoic membrane (CAM) assay | Increased vessel density in vivo. | nih.gov |

| Human vascular endothelial cell culture (in vitro) | Increased formation of tube-like structures; upregulated VEGFR2 expression. | examine.comnih.govcorepeptides.com | |

| Rat hind limb ischemia model | Accelerated blood flow recovery and increased vessel numbers. | nih.gov | |

| Anti-Inflammatory Effects | Rat models of adjuvant arthritis | Reduced joint inflammation. | rupahealth.comresearchgate.net |

| Rat models of experimental periodontitis | Reduced inflammation and alveolar bone resorption. | nih.gov | |

| Neuroprotection | Rat models of traumatic brain injury | Reduced bleeding and improved survival rates. | rupahealth.com |

| Rat models of stroke | Improved memory and motor coordination; mitigated inflammation. | rupahealth.com | |

| Rat models of spinal cord injury | Counteracted persistent tail paralysis post-injury. | nih.gov |

| Organoprotection | Rat models of liver toxicity | Reduced liver damage. | trustpeptides.com |

Structure

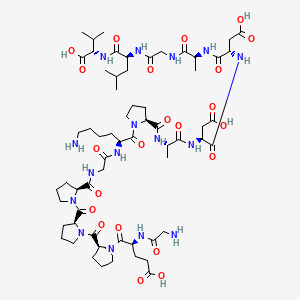

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWEZGQMLZMFE-RKGINYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H98N16O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137525-51-0 | |

| Record name | BPC 157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137525510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPC-157 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPC-157 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ED8NXK95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Bpc 157

Modulation of the Nitric Oxide System

BPC-157 demonstrates a notable interaction with the nitric oxide (NO) system, a critical regulator of vascular function, inflammation, and tissue repair. mdpi.comlivvnatural.comrupahealth.comnih.gov This interaction is considered a key pathway through which this compound exerts many of its beneficial effects. mdpi.comnih.gov

Interaction with Nitric Oxide Synthase Pathways

Research indicates that this compound influences nitric oxide synthase (NOS) pathways. mdpi.comnih.govexamine.com Specifically, studies have shown that this compound can counteract the deleterious effects of NOS inhibitors, such as L-NAME (NG-nitro-L-arginine methyl ester), which are known to induce conditions like ulcer formation. mdpi.comnih.gov This suggests that this compound may help maintain NO balance or promote NO generation under compromised conditions. nih.gov

Endothelial Nitric Oxide Synthase (eNOS) Activation

A significant aspect of this compound's interaction with the NO system is its ability to activate endothelial nitric oxide synthase (eNOS). rupahealth.comnih.govnih.govresearchgate.net eNOS is primarily responsible for producing NO in the endothelium, contributing to vasodilation and maintaining vascular integrity. rupahealth.comnih.gov Studies have demonstrated that this compound induces NO generation, likely through the activation of the Src/caveolin-1 (B1176169)/eNOS pathway. nih.govnih.govresearchgate.netfrontiersin.org This activation involves the phosphorylation of Src, caveolin-1, and eNOS, leading to increased NO production and endothelium-dependent vasorelaxation. nih.govresearchgate.net Furthermore, this compound has been shown to reduce the binding between caveolin-1 and eNOS, a process necessary for eNOS activation. nih.govresearchgate.net

Data illustrating the effect of this compound on eNOS phosphorylation:

| Treatment Group | eNOS Phosphorylation (Ser 1177) |

| Control | Baseline |

| This compound | Increased |

Note: Data is representative of findings from research studies indicating increased eNOS phosphorylation upon this compound administration. nih.govresearchgate.net

Anti-inflammatory Pathways Modulation

This compound exhibits potent anti-inflammatory properties, which are crucial for mitigating tissue damage and promoting healing. rupahealth.comtridentmedservices.commdpi.comswolverine.compatel.health Its anti-inflammatory effects involve the regulation of key inflammatory mediators and the stabilization of vascular structures. tridentmedservices.commdpi.com

Regulation of Pro-inflammatory Cytokines

Studies have shown that this compound modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines. tridentmedservices.commdpi.comswolverine.comgutnliver.orgnih.gov Elevated levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are commonly observed during inflammation and tissue injury. tridentmedservices.commdpi.comgutnliver.orgnih.gov this compound has been demonstrated to counteract the increase in these cytokines, thereby reducing excessive inflammation. tridentmedservices.commdpi.comgutnliver.orgnih.gov

Data on this compound's effect on pro-inflammatory cytokines in experimental models:

| Inflammatory Marker | Condition (e.g., Ischemia-Reperfusion Injury) | Effect of this compound Treatment |

| TNF-α | Elevated | Reduced |

| IL-6 | Elevated | Reduced |

Note: Data is representative of findings from research studies on this compound's impact on pro-inflammatory cytokines in various injury models. tridentmedservices.commdpi.comgutnliver.orgnih.gov

Stabilization of Capillaries and Endothelium

This compound contributes to the stabilization of capillaries and the endothelium, the inner lining of blood vessels. tridentmedservices.commdpi.comswolverine.comresearchgate.net This effect is vital for maintaining vascular integrity, preventing leakage, and ensuring adequate blood flow to injured tissues. tridentmedservices.commdpi.comswolverine.com By protecting the endothelium, this compound helps to mitigate damage caused by various insults, including ischemia-reperfusion injury. nih.govmdpi.comswolverine.comresearchgate.net This stabilization is linked to its ability to counteract increased capillary permeability and support microcirculation. mdpi.comresearchgate.net

Antioxidant Activity and Oxidative Stress Mitigation

This compound possesses antioxidant properties and plays a role in mitigating oxidative stress. mdpi.comnih.govmdpi.compatel.healthparticlepeptides.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes significantly to tissue damage and inflammation. mdpi.comnih.govmdpi.com

Research indicates that this compound can act as a free radical scavenger, directly neutralizing harmful ROS. mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.net Furthermore, it has been shown to upregulate the activity and expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NQO-1, glutathione (B108866) reductase, glutathione peroxidase 2, and GST-pi, which are crucial for cellular defense against oxidative damage. mdpi.com By enhancing the body's antioxidant capacity, this compound helps to protect tissues from lipid peroxidation and other forms of oxidative injury. nih.govmdpi.com

Data on this compound's effect on oxidative stress markers:

| Oxidative Stress Marker | Condition (e.g., Ischemia-Reperfusion Injury) | Effect of this compound Treatment |

| Total Antioxidant Status (TAS) | Reduced | Increased |

| Total Oxidative Status (TOS) | Elevated | Reduced |

| Malondialdehyde (MDA) | Elevated | Reduced |

Note: Data is representative of findings from research studies on this compound's impact on oxidative stress markers. nih.govfrontiersin.orgmdpi.comparticlepeptides.com

Reactive Oxygen Species Scavenging

This compound has been shown to possess reactive oxygen species (ROS) scavenging properties. Its chemical structure, containing four carboxylic groups, is suggested to contribute to this activity. These carboxylic groups may be reactivated by endogenous substances like glutathione or enzymes, leading to high antioxidant activity. nih.govchemicalbook.infrontiersin.org This scavenging ability allows this compound to bind and inactivate reactive free radicals, potentially at sites not easily accessible to other antioxidants. nih.govfrontiersin.org This mechanism is thought to play a role in its protective effects against oxidative stress and associated tissue damage, as demonstrated in models of ischemia-reperfusion injury. nih.govresearchgate.netresearchgate.net

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct ROS scavenging, this compound also influences the body's own antioxidant defense system by upregulating the expression of endogenous antioxidant enzymes. Studies have reported increased expression of proteins such as heme oxygenase (HO-1), which is known to limit inflammatory responses. mdpi.comresearchgate.net Other antioxidant proteins, including NQO-1, glutathione reductase, glutathione peroxidase 2, and GST-pi, have also been reported to be increased following this compound administration. mdpi.com This upregulation of the enzymatic antioxidant defense system further contributes to this compound's ability to mitigate oxidative damage and preserve cellular homeostasis. nih.govresearchgate.netresearchgate.net

Pro-angiogenic Effects

A significant aspect of this compound's mechanism of action is its ability to promote angiogenesis, the formation of new blood vessels. This is crucial for wound healing and the repair of damaged tissues, as improved blood flow delivers essential oxygen and nutrients to the affected areas. koremedicine.comrupahealth.comlivvnatural.comgardeniaaesthetics.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Activation

This compound's pro-angiogenic effects are strongly associated with its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Research indicates that this compound can stimulate the expression of VEGFR2. chemicalbook.inmdpi.comnih.govexamine.comgicancer.or.kr Studies using techniques like the chick chorioallantoic membrane (CAM) assay and endothelial tube formation assays have demonstrated that this compound increases vessel density both in vivo and in vitro. nih.govexamine.comgicancer.or.krd-nb.info This increase in vessel formation is linked to the enhanced expression of VEGFR2. nih.govexamine.comgicancer.or.krd-nb.info

Activation of VEGFR2-Akt-eNOS Signaling Pathway

Further investigations have elucidated that this compound time-dependently activates the VEGFR2-Akt-eNOS signaling pathway. nih.govd-nb.info This pathway is critical for angiogenesis and vascular function. Activation of this cascade, involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Akt (Protein Kinase B), and endothelial nitric oxide synthase (eNOS), leads to increased nitric oxide (NO) production. nih.govrupahealth.comlivvnatural.com NO is a key molecule that promotes vasodilation and improves blood flow, further supporting the angiogenic process. rupahealth.comlivvnatural.com Studies have shown that inhibiting components of this pathway, such as blocking VEGFR2 internalization with dynasore, can suppress the pro-angiogenic effects of this compound, including endothelial tube formation. nih.gov

Promotion of Neovascularization and Blood Flow Recovery

The activation of the VEGFR2 and the subsequent signaling cascade by this compound culminates in the promotion of neovascularization and improved blood flow recovery in injured tissues. In experimental models of hind limb ischemia, this compound treatment has been shown to accelerate the recovery of blood flow, as detected by methods like laser Doppler scanning. nih.govgicancer.or.krd-nb.info Histological analysis in these models has confirmed an increased number of vessels and enhanced vascular expression of VEGFR2 in this compound treated subjects. nih.govgicancer.or.kr This ability to rapidly induce the formation of new blood vessels and restore circulation is considered a key mechanism underlying this compound's beneficial effects in various injury models, including those involving ischemia-reperfusion. nih.govnih.gov

Modulation of Growth Factor Pathways

This compound also influences tissue repair and regeneration through the modulation of various growth factor pathways. It has been suggested to stimulate the production of growth factors involved in tissue repair and regeneration. rupahealth.comswolverine.com

One notable interaction is with the growth hormone receptor. Studies on tendon fibroblasts have shown that this compound can enhance the expression of growth hormone receptors. swolverine.comnih.gov This increased receptor expression may potentiate the effects of growth hormone, which is known to promote tissue regeneration and cell proliferation, particularly in musculoskeletal tissues. swolverine.comnih.gov

Furthermore, this compound has been shown to influence the activity of other growth factors and related pathways. For instance, it can regulate the phosphorylation levels of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and their downstream targets, such as c-Fos, c-Jun, and Egr-1, which are involved in cell growth, migration, and angiogenesis. gicancer.or.krdovepress.com In skin wounds, this compound has been shown to stimulate the expression of the early growth response 1 (EGR-1) gene and its repressor, nerve growth factor 1-A binding protein-2 (nab2). gicancer.or.kr These effects on growth factor signaling contribute to this compound's ability to accelerate tissue repair and improve the healing process in various injury models. rupahealth.comgardeniaaesthetics.com

Activation of JAK2 Signaling Pathway

Research indicates that this compound can influence the Janus kinase 2 (JAK2) signaling pathway. In studies involving tendon fibroblasts, the addition of growth hormone to this compound-treated cells time-dependently activated the JAK2 pathway, which is downstream of the growth hormone receptor. nih.gov This activation was observed as increased phosphorylation of JAK2. nih.gov This suggests that this compound's effects on tissue healing may involve the potentiation of growth hormone signaling through the JAK2 pathway. nih.govfrontiersin.org

Enhanced Growth Hormone Receptor Expression in Target Cells

This compound has been shown to enhance the expression of growth hormone receptors in target cells, such as tendon fibroblasts. nih.govresearchgate.netways2well.com Studies have demonstrated that this compound increases the expression of growth hormone receptors at both the mRNA and protein levels in tendon fibroblasts. nih.govresearchgate.net This effect was found to be significant for up to three days after treatment. nih.gov The increased presence of growth hormone receptors may enhance the responsiveness of these cells to growth hormone, potentially contributing to the peptide's tissue healing effects. nih.govqalyco.com

Induction of Early Growth Response Gene Expression (EGR-1)

This compound stimulates the expression of the early growth response gene (EGR-1). mdpi.comgicancer.or.krjpp.krakow.plresearchgate.net EGR-1 is an immediate early gene that plays a role in various cellular processes, including cell growth, migration, and angiogenesis. gicancer.or.kr Studies have shown that this compound can upregulate the transcriptional rates of genes like FOS, JUN, and EGR-1 in the mitogenic pathway. dovepress.com This induction of EGR-1 expression is thought to contribute to this compound's wound healing and angiogenic potential. mdpi.comgicancer.or.krjpp.krakow.pl

Cellular Adhesion and Migration Signaling

This compound influences cellular adhesion and migration, processes critical for tissue repair and regeneration.

Activation of FAK-Paxillin Pathway

A key mechanism by which this compound promotes cell migration is through the activation of the Focal Adhesion Kinase (FAK)-paxillin pathway. researchgate.netresearchcommons.orgphysiology.orgorthoandwellness.com FAK and paxillin (B1203293) are proteins involved in focal adhesions, structures that mediate cell attachment to the extracellular matrix and transmit signals regulating cell migration and proliferation. researchcommons.orgphysiology.org Research has shown that this compound dose-dependently increases the phosphorylation levels of both FAK and paxillin. gicancer.or.krphysiology.orgphysiology.orgparticlepeptides.com This activation of the FAK-paxillin pathway is strongly correlated with the increased migration of cells like tendon fibroblasts. physiology.orgphysiology.orgparticlepeptides.com

Enhancement of Cell Migration and Proliferation

This compound has been observed to enhance the migration and proliferation of various cell types involved in tissue healing. ways2well.comdovepress.comphysiology.org Studies on tendon fibroblasts have demonstrated that this compound significantly increases their in vitro migration in a dose-dependent manner. physiology.orgparticlepeptides.comnih.gov While some studies indicate that this compound may not directly affect the proliferation rate of certain cells like tendon fibroblasts, it can enhance their survival under stress conditions. physiology.orgparticlepeptides.comnih.gov However, in other cell types, such as human umbilical vein endothelial cells (HUVECs), this compound has been shown to enhance proliferation and accelerate spreading. gicancer.or.krdovepress.comphysiology.org This enhancement of cell migration and proliferation contributes to improved tissue regeneration and wound closure. ways2well.comdovepress.comphysiology.org

Cytoprotective Properties

This compound possesses significant cytoprotective properties, offering protection to various tissues and organs against damage. phillywellnesscenter.comfrontiersin.orgmdpi.com This protective effect is akin to that of other cytoprotective agents like prostaglandins. phillywellnesscenter.com this compound's cytoprotective capabilities are evident in its ability to maintain the integrity of the gastrointestinal mucosa and counteract lesions in the digestive tract and other organs. phillywellnesscenter.comfrontiersin.org It has demonstrated protective effects against damage in the esophagus, stomach, duodenum, colorectal mucosa, liver, pancreas, muscle, cornea, heart, and nerves. frontiersin.org The cytoprotective actions may involve the restoration of blood supply to injured areas and the reduction of further tissue damage. patientpop.com

Maintenance of Epithelial and Endothelial Integrity

This compound plays a significant role in maintaining the integrity of both epithelial and endothelial barriers. nih.govingentaconnect.comresearchgate.net It has been shown to protect stomach cells and maintain gastric integrity against various noxious agents, including alcohol and nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govingentaconnect.com This protective effect extends beyond the gastric epithelium to other epithelial tissues, such as those in the skin, liver, pancreas, heart, and brain, suggesting a generalized organoprotective effect. nih.govingentaconnect.com

Furthermore, this compound counteracts gastric endothelial injury, which is often a precursor to damage to the gastric epithelium. nih.govingentaconnect.com This "gastric endothelial protection" appears to generalize to the endothelium of other vessels, offering protection against issues like thrombosis and prolonged bleeding. nih.govingentaconnect.comresearchgate.net The peptide's ability to restore endothelial integrity and reverse oxidative stress-induced damage has been demonstrated in various studies. frontiersin.org This maintenance of vascular integrity is crucial for proper tissue function and healing, particularly in conditions involving vessel occlusion where this compound can promote the rapid activation of collateral pathways to reestablish blood flow. nih.govfrontiersin.orgresearchgate.net

Neurotransmitter System Modulation

This compound has demonstrated influence on various neurotransmitter systems, contributing to its effects on the central nervous system and behavior. rupahealth.comnih.govnih.govresearchgate.net

Influence on Dopaminergic Systems

Studies indicate that this compound modulates dopaminergic systems. nih.govnih.govgutnliver.org This modulation is suggested by its ability to counteract disturbances related to dopamine (B1211576), such as those induced by dopamine receptor blockade, receptor supersensitivity development, or receptor activation. nih.gov Research in rats has shown that this compound can interfere with the effects of dopamine antagonists like haloperidol (B65202) and reserpine, as well as counteract the effects of dopamine over-release induced by substances like amphetamine. mdpi.comnih.govgutnliver.orgresearchgate.net While the precise mechanisms are not fully elucidated, these findings suggest a notable interaction with dopamine pathways. examine.com

Influence on Serotonergic Systems

This compound also influences serotonergic systems. nih.govnih.govgutnliver.org Peripheral administration of this compound has been observed to affect serotonin (B10506) release in specific brain areas, particularly in nigrostriatal regions. nih.govnih.govgutnliver.orgresearchgate.net Studies using autoradiographic measurements of alpha-methyl-L-tryptophan uptake have shown that this compound can acutely and chronically influence regional serotonin synthesis in the rat brain, increasing it in some areas while decreasing it in others. nih.govexamine.comresearchgate.net This modulation of serotonin synthesis and release is thought to contribute to some of the observed central effects of this compound, including potential antidepressant-like effects and counteraction of serotonin syndrome manifestations. nih.govgutnliver.orgresearchgate.net

Modulation of the Gut-Brain Axis

The influence of this compound on both gastrointestinal health and the central nervous system suggests a role in modulating the gut-brain axis. rupahealth.comnih.govresearchgate.netexamine.com As a peptide native to the gastrointestinal tract with significant anti-ulcer properties, this compound's ability to beneficially affect CNS disorders from the periphery highlights this connection. nih.govresearchgate.net Its effects on maintaining gastrointestinal mucosal integrity and its observed modulatory actions on both dopaminergic and serotonergic systems, which are involved in gut-brain communication, support its potential in influencing this complex bidirectional relationship. researchgate.netnih.govresearchgate.netexamine.com

Collagen Synthesis and Fibroblast Activity Enhancement

A key mechanism by which this compound promotes tissue healing is through the enhancement of collagen synthesis and fibroblast activity. valley-weightloss.comrupahealth.comresearchgate.netrevolutionhealth.orgswolverine.com Fibroblasts are critical for wound healing as they are responsible for producing extracellular matrix proteins, including collagen. superiorpeptide.comrevolutionhealth.org

Research indicates that this compound stimulates fibroblast migration and proliferation, accelerating their recruitment to injury sites. superiorpeptide.comrevolutionhealth.orgswolverine.com Furthermore, it enhances the production of type I collagen, a crucial component for restoring the strength and integrity of connective tissues like tendons and ligaments. revolutionhealth.org This enhancement of fibroblast activity and collagen formation is mediated through various pathways, including potentially upregulating growth hormone receptors in fibroblasts, which can potentiate the proliferation-promoting effects of growth hormone. rupahealth.comresearchgate.netnih.gov Studies have shown that this compound significantly accelerates reticulin (B1181520) and collagen formation, along with stimulating the infiltration of macrophages and fibroblasts, representing a potential therapeutic tool in wound healing management. peptidesciences.com

Therapeutic Potential of Bpc 157: Preclinical Investigations

Musculoskeletal System Regeneration

Preclinical research suggests that BPC-157 may play a significant role in the healing and regeneration of musculoskeletal tissues. Studies in animal models have demonstrated its potential to improve functional, structural, and biomechanical outcomes in injuries affecting tendons, ligaments, muscles, and bones. nih.gov The proposed mechanisms behind these effects often involve the promotion of angiogenesis (the formation of new blood vessels) and the stimulation of fibroblast activity, which are crucial for tissue repair. nih.gov

Tendon Healing and Regeneration

The healing of tendons, which are notoriously slow to repair due to their limited blood supply, has been a key area of this compound research. science.gov Preclinical studies have investigated its effects on various tendon injuries, with promising results in animal models.

In a rat model of Achilles tendon transection, this compound treatment was shown to significantly improve recovery. science.gov Biomechanically, the healed tendons of rats treated with this compound exhibited an increased load to failure, indicating greater strength. science.gov Functionally, these rats showed significantly higher Achilles Functional Index (AFI) values. science.gov Macroscopic and microscopic examination revealed smaller and shallower defects in the treated group, with a more organized formation of reticulin (B1181520) and collagen fibers. science.gov Furthermore, this compound has been observed to promote the outgrowth of tendon fibroblasts, increase their survival under oxidative stress, and accelerate their migration, likely through the activation of the FAK-paxillin pathway. researchgate.net

| Preclinical Study: this compound in Tendon Healing (Rat Achilles Tendon Transection) | |

| Parameter | Observation |

| Biomechanical Strength | Increased load to failure. science.gov |

| Functional Recovery | Significantly higher Achilles Functional Index (AFI) values. science.gov |

| Macroscopic Healing | Smaller and shallower tendon defects. science.gov |

| Microscopic Healing | Superior formation of reticulin and collagen fibers; increased fibroblast count. science.gov |

| Cellular Mechanism | Promoted tendon fibroblast outgrowth, survival, and migration. researchgate.net |

Ligament Repair

Similar to tendons, ligaments have a limited capacity for self-repair. Preclinical investigations suggest that this compound may enhance the healing process in ligament injuries.

A study on rats with surgically transected medial collateral ligaments (MCL) of the knee demonstrated that various this compound administration methods resulted in consistent and significant improvements in ligament healing. nih.gov The treated ligaments showed improved biomechanical strength and a more organized microscopic and macroscopic structure. nih.gov Researchers also observed reduced post-injury valgus instability in the treated group, indicating a restoration of joint stability. nih.gov The healing connective tissue in the this compound treated rats organized more rapidly and with better longitudinal orientation of collagen fibers. macrothink.org

| Preclinical Study: this compound in Ligament Repair (Rat Medial Collateral Ligament Transection) | |

| Parameter | Observation |

| Biomechanical Strength | Improved biomechanical strength of the ligament. nih.gov |

| Joint Stability | Reduced post-injury valgus instability. nih.gov |

| Structural Organization | Faster and better organization of healing connective tissue. nih.govmacrothink.org |

| Collagen Formation | Improved longitudinal orientation of collagen fibers. macrothink.org |

Muscle Injury Recovery

The potential of this compound to aid in the recovery from muscle injuries has also been explored in preclinical models, showing benefits in both direct trauma and systemic insults.

In rat models of quadriceps muscle crush injury, this compound treatment led to faster muscle healing and the restoration of full function. science.gov Functional recovery was assessed through measures like the motor functional index (MFI) and the walking recovery index (WRI), both of which showed improvement in treated rats. nih.gov Histological analysis revealed a reduction in inflammatory infiltrates and a more organized recovery of the musculotendon junction in this compound treated animals. nih.gov Furthermore, studies on transected quadriceps muscles in rats showed that this compound administration resulted in a marked beneficial response and an accentuation of the healing process. science.gov

| Preclinical Study: this compound in Muscle Injury Recovery (Rat Models) | |

| Injury Model | Key Findings |

| Quadriceps Muscle Crush | Faster muscle healing and full function restoration. science.gov Improved Motor Functional Index (MFI) and Walking Recovery Index (WRI). nih.gov |

| Quadriceps Muscle Transection | Marked beneficial response and accentuation of the healing process. science.gov |

| Myotendinous Junction Dissection | Counteracted muscle atrophy and led to the disappearance of defects. nih.gov |

Bone and Joint Health Applications

Preclinical studies have also pointed towards a potential role for this compound in bone and joint health, including fracture healing and the management of osteoarthritis.

In a study on rabbits with segmental osteoperiosteal bone defects, this compound was shown to significantly improve healing. genemedics.com Quantitative histomorphometry revealed that the surface of newly formed bone callus occupied a significantly larger percentage of the defect surface in this compound treated animals compared to controls. genemedics.com For instance, in one group, the bone callus covered 82.7% of the defect surface with this compound treatment, compared to 48.9% in the control group. genemedics.com Radiographic assessment and microphotodensitometry also indicated improved callus formation and bone density. researchgate.net In rat models of knee osteoarthritis, this compound administration has been shown to counteract cartilage lesions and improve mobility. science.gov

| Preclinical Study: this compound in Segmental Bone Defect Healing (Rabbit Model) | |

| Parameter | Control Group |

| Bone Callus Surface (% of defect) | 48.9% genemedics.com |

| Fibrous Tissue (% of defect) | 49.5% genemedics.com |

| Qualitative Outcome | Incompletely healed defects. genemedics.com |

Gastrointestinal Tract Protection and Healing

The origins of this compound in gastric juice have led to extensive research into its effects on the gastrointestinal tract, particularly in the context of ulcer healing and protection from lesions.

Gastric Ulcer and Lesion Amelioration

A significant body of preclinical evidence suggests that this compound can ameliorate gastric ulcers and lesions induced by various agents.

In studies using indomethacin-induced gastric ulcer models in rats, this compound administration was found to significantly reduce the ulcer area. The inhibition ratio of ulcer formation varied depending on the administration route and dosage, with some studies reporting inhibition rates of up to 65.6%. In a model of chronic acetate-induced gastric ulcer, continuous application of this compound accelerated the rebuilding of glandular epithelium and the formation of granulation tissue.

| Preclinical Study: this compound in Indomethacin-Induced Gastric Ulcer (Rat Model) | |

| Parameter | Observation |

| Ulcer Area | Significantly reduced ulcer area. |

| Inhibition of Ulcer Formation | Inhibition ratios ranging from 45.7% to 65.6%. |

| Chronic Ulcer Healing | Accelerated rebuilding of glandular epithelium and formation of granulation tissue. |

Intestinal Damage and Inflammation Resolution

Preclinical studies have consistently demonstrated this compound's potent ability to resolve intestinal damage and inflammation. In rodent models, it has shown efficacy in mitigating damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and diclofenac. rupahealth.com this compound appears to offer a protective effect against mucosal injury from various insults, including stress and alcohol. rupahealth.com Its therapeutic potential has been investigated in the context of inflammatory bowel disease (IBD), where it has shown promise in animal models of conditions such as ulcerative colitis. rupahealth.com Unlike some traditional anti-ulcer agents, this compound demonstrates consistent protective effects against a variety of causes of mucosal injury. rupahealth.com Studies in rats with surgically-induced short bowel syndrome also indicate that this compound can ameliorate the condition, even when exacerbated by other damaging agents. examine.com

| Model/Condition | Animal Model | Observed Effects of this compound | Reference |

|---|---|---|---|

| NSAID-Induced Damage | Rat | Mitigated damage caused by aspirin and diclofenac. | rupahealth.com |

| Inflammatory Bowel Disease (IBD) | Rat | Showed potential for managing conditions like ulcerative colitis. | rupahealth.com |

| Short Bowel Syndrome | Rat | Ameliorated the condition, even when worsened by L-NAME and diclofenac. | examine.com |

| General Mucosal Injury | Rat | Demonstrated consistent protective effects against various insults (e.g., stress, alcohol). | rupahealth.com |

Fistula and Anastomosis Healing

This compound has been extensively studied for its remarkable ability to heal various types of fistulas and improve the integrity of surgical anastomoses in animal models. Research has documented its consistent healing effects on both external fistulas (esophagocutaneous, gastrocutaneous, duodenocutaneous, colocutaneous) and internal fistulas (colovesical, rectovaginal). nih.govfrontiersin.orgnih.gov In rat models of rectovaginal fistulas, this compound administration led to the closure of both rectal and vaginal defects. peptidesociety.org Similarly, in rats with colovesical fistulas, the compound promoted the simultaneous healing of both colon and bladder defects. frontiersin.org

The peptide has also shown significant promise in enhancing the healing of gastrointestinal anastomoses. nih.gov In a particularly challenging rat model of esophagogastric anastomosis, which typically has a high mortality rate, this compound therapy fully reversed the lethal course and eliminated mortality. nih.govresearchgate.net It improved various healing parameters, including decreased edema and necrosis, and increased granulation tissue and collagen formation. nih.gov Studies on colocolonic, ileoileal, and jejunoileal anastomoses have further confirmed its beneficial effects, even in compromised situations like cysteamine-induced colitis or short bowel syndrome. nih.govnih.gov

| Model/Condition | Animal Model | Observed Effects of this compound | Reference |

|---|---|---|---|

| Rectovaginal Fistula | Rat | Consistent closure of both defects and the fistula. | peptidesociety.org |

| Colovesical Fistula | Rat | Simultaneous healing of colon and bladder defects, closing the fistula. | frontiersin.org |

| Vesicovaginal Fistula | Rat | Stopped urinary leakage and promoted tissue regeneration. | nih.gov |

| Esophagogastric Anastomosis | Rat | Fully counteracted perilous disease course and eliminated mortality. | nih.govresearchgate.net |

| Colocolonic Anastomosis | Rat | Healed anastomosis even in the presence of cysteamine (B1669678) colitis. | nih.gov |

| Duodenocolic Fistula | Rat | Promoted healing via cytoprotective mechanisms. | jpp.krakow.pl |

Pancreatic Tissue Protection

Preclinical evidence suggests a protective role for this compound in pancreatic tissue. In rat models of acute pancreatitis induced by bile duct ligation, this compound therapy demonstrated both prophylactic and curative effects. nih.gov It was shown to improve the gross presentation of the pancreas, microscopic indicators of damage, and reduce serum amylase levels. nih.gov Beyond local effects on the pancreas, the administration of this compound also counteracted a range of systemic complications associated with severe pancreatitis, including intracranial hypertension, aortal hypotension, and lesions in the brain, heart, lungs, liver, and kidneys. nih.gov This suggests that this compound may mitigate the widespread organ failure that can accompany acute pancreatitis. mdpi.com The protective effects of this compound on the pancreas are considered part of its broader organoprotective capabilities observed against various toxins and insults. gutnliver.orgresearchgate.net

Central and Peripheral Nervous System Repair

Neuroprotection in Various Injury Models

This compound has demonstrated significant neuroprotective effects in a variety of preclinical injury models. nih.gov In studies on mice with traumatic brain injury (TBI), this compound treatment markedly attenuated damage, improved early outcomes, and reduced mortality. medisearch.ioresearchgate.net It was observed to lessen the intensity of traumatic lesions, reduce brain edema, and decrease subarachnoid and intraventricular hemorrhage. medisearch.ioresearchgate.net

In a rat model of stroke induced by bilateral clamping of the common carotid arteries, this compound administered during reperfusion counteracted both early and delayed neuronal damage in the hippocampus. nih.gov Furthermore, it has shown protective effects against neurotoxins. For instance, in rats given cuprizone, a toxin used to model demyelination seen in conditions like multiple sclerosis, orally ingested this compound showed neuroprotective effects by reducing the number of damaged cells in several brain regions, including the hippocampus. examine.comnih.gov

Nerve Regeneration and Functional Recovery

The therapeutic potential of this compound extends to the repair of the peripheral and central nervous system, promoting both nerve regeneration and functional recovery. In a rat model of sciatic nerve transection, this compound markedly improved healing. medisearch.ioresearchgate.net Treated rats showed faster and more organized axonal regeneration, increased numbers and size of regenerative fibers, and improved functional recovery as measured by walking track analysis (sciatic functional index) and electromyography (EMG). medisearch.ioresearchgate.net

Perhaps most impressively, this compound has shown promise in models of spinal cord injury. In rats with a compressed spinal cord leading to tail paralysis, a single this compound injection led to consistent clinical improvement, better motor function, and resolved spasticity. medisearch.ionih.gov Microscopically, the treatment counteracted axonal and neuronal necrosis, demyelination, and the formation of cysts. gutnliver.orgnih.gov This functional rescue suggests that this compound may positively impact the complex secondary injury cascade that follows initial spinal cord trauma. nih.gov

| Injury Model | Animal Model | Observed Effects of this compound | Reference |

|---|---|---|---|

| Sciatic Nerve Transection | Rat | Faster axonal regeneration, improved neural fascicles, increased fiber density, and improved functional recovery (SFI). | medisearch.ioresearchgate.net |

| Spinal Cord Compression | Rat | Improved motor function, resolved spasticity, counteracted neuronal necrosis and demyelination, and rescued tail function. | gutnliver.orgmedisearch.ionih.gov |

| Stroke (Ischemia/Reperfusion) | Rat | Promoted full functional recovery; ameliorated declines in Morris water maze, inclined beam-walking, and lateral push tests. | nih.gov |

| Traumatic Brain Injury | Mouse | Improved early outcomes and minimal postponed mortality. | medisearch.ioresearchgate.net |

Amelioration of Encephalopathies and Brain Injuries

This compound has been shown to counteract various encephalopathies, which are syndromes of diffuse brain dysfunction. nih.gov Preclinical studies have demonstrated its ability to attenuate encephalopathies induced by NSAIDs, insulin (B600854) overdose, and the neurotoxin cuprizone. nih.govresearchgate.net In these models, this compound not only reduced brain lesions but also ameliorated the associated gastrointestinal, liver, and vascular injuries, highlighting its systemic effects. nih.govmdpi.com

Following concussive traumatic brain injury in mice, this compound therapy led to an improved early outcome and reduced mortality over a 24-hour period. researchgate.net It was noted to lessen the intensity of primary injuries and counteract the progression of secondary injury processes. nih.govresearchgate.net In stroke models, this compound treatment led to the upregulation of genes associated with vascularisation and cell survival (like Egr1, Vegfr2, and Nos3) and the downregulation of genes linked to inflammation and cell death (Nos2 and Nfkb), suggesting a complex, multi-faceted mechanism of action in brain injury recovery. nih.gov

Modulation of Neurological Disorders

Preclinical research suggests that the gastric pentadecapeptide this compound may have a range of neuroprotective effects and can modulate various neurological systems. Its influence appears to extend to several neurotransmitter pathways, including the dopaminergic, serotonergic, GABAergic, and glutamatergic systems. nih.govpsychiatryonline.orgmdpi.com

In rodent models, this compound has demonstrated an ability to counteract disturbances within these neural circuits. psychiatryonline.org For instance, it has been shown to influence the synthesis and release of serotonin (B10506) in specific brain regions. nih.govexamine.combiotechpeptides.com After administration in rats, an increase in serotonin synthesis was observed in areas like the substantia nigra, while a decrease was noted in the hypothalamus and hippocampus. examine.com This modulation of the serotonergic and dopaminergic systems may underlie its beneficial effects in animal models of behavioral disturbances. researchgate.netketobrainz.com

Studies have explored its potential in models of severe neurological damage. In rats with traumatic brain injury, this compound administration was found to reduce the effects of lesions across multiple brain regions. nih.govpsychiatryonline.org It has also shown therapeutic potential in models of stroke; when administered to rats after induced hippocampal ischemia-reperfusion injury, it counteracted both early and delayed neuronal damage. nih.govpsychiatryonline.org These animals exhibited improvements in memory and motor coordination. ketobrainz.comrupahealth.com

Furthermore, this compound has been investigated in models of spinal cord injury and other neurodegenerative conditions. In rats with spinal cord compression, the peptide promoted healing and functional recovery. nih.govketobrainz.com It also appeared to aid in the regeneration of peripheral nerves following transection. researchgate.netresearchgate.net In studies using neurotoxins to mimic conditions like multiple sclerosis (cuprizone-induced damage) or Parkinson's disease, this compound demonstrated protective effects, reducing damage to brain cells, including in the hippocampus. examine.combiotechpeptides.comresearchgate.net

| Neurological Condition Model | Key Preclinical Findings | Potential Mechanism(s) | Reference(s) |

|---|---|---|---|

| Stroke (Ischemia/Reperfusion) | Counteracted early and delayed neural damage; improved memory and motor function in rats. | Influence on gene expression in hippocampal tissues; general neuroprotection. | nih.govketobrainz.comrupahealth.com |

| Traumatic Brain Injury (TBI) | Reduced bleeding, improved survival rates, and lessened brain lesion effects in animal models. | Counteraction of progressing course of injury. | psychiatryonline.orgrupahealth.com |

| Spinal Cord Injury | Ameliorated injury, reduced neuronal necrosis and demyelination, and recovered tail function in rats. | Tissue protection and neuromuscular regeneration. | nih.govpsychiatryonline.orgketobrainz.com |

| Multiple Sclerosis Model (Cuprizone) | Reduced damaged cells in various brain regions, including the hippocampus. | Neuroprotective effects against demyelination. | examine.combiotechpeptides.com |

| Dopaminergic System Disruption | Counteracted disturbances from dopamine (B1211576) receptor blockade, vesicle depletion (reserpine), and neurotoxins (MPTP). | Modulation of the dopaminergic system; interaction with dopamine receptors. | mdpi.com |

| Serotonergic System Disruption | Counteracted serotonin syndrome and modulated serotonin release in specific brain regions. | Interaction with the gut-brain axis; direct influence on serotonin synthesis. | nih.govexamine.com |

Effects on Pain Perception and Antinociception

The role of this compound in pain modulation, or antinociception, has been explored in several preclinical models, yielding varied results. The compound's effects appear to be linked to its anti-inflammatory and wound-healing properties rather than a centrally mediated analgesic mechanism. nih.gov

In a formalin-induced inflammatory pain model in rats, this compound dose-dependently reduced the number of flinches during the initial phase (phase 1), which represents acute nociceptive pain. mdpi.comkosinmedj.org However, it did not have a significant effect on the second phase (phase 2), which is associated with inflammatory pain mechanisms. nih.govkosinmedj.org This suggests a potential role in acute pain but less of an impact on the inflammatory component in this specific model. nih.gov

Studies on postoperative incisional pain in rats showed that this compound provided a short-term increase in the mechanical allodynia threshold, indicating reduced pain sensitivity shortly after the incision. nih.gov This effect diminished over time, though a higher threshold was again observed at a later time point, possibly related to its wound-healing capabilities. nih.gov

Interestingly, the interaction of this compound with the opioid system presents a complex picture. In one study, when administered to mice that had received morphine, this compound was found to counteract the morphine-induced analgesia, an effect similar to that of the opioid antagonist naloxone. researchgate.net This finding suggests that this compound may interact with central dopaminergic and opioid systems. researchgate.netresearchgate.net Conversely, the peptide itself did not demonstrate analgesic properties in a hot-plate test, a model for acute thermal pain. mdpi.com

| Pain Model | Key Preclinical Findings | Potential Mechanism(s) | Reference(s) |

|---|---|---|---|

| Formalin-Induced Inflammatory Pain | Reduced pain behaviors in phase 1 (acute pain) but not in phase 2 (inflammatory pain). | Modulation of acute nociception; reduced IL-1β in dorsal root ganglia. | mdpi.comkosinmedj.org |

| Postoperative Incisional Pain | Effective for a short period after incision; increased pain threshold temporarily. | Anti-inflammatory and wound healing effects rather than direct central analgesia. | nih.gov |

| Morphine-Induced Analgesia | Counteracted the analgesic effect of morphine in mice, similar to naloxone. | Interaction with central dopaminergic and opioid systems. | researchgate.net |

| Hot-Plate Test (Thermal Pain) | Found to be ineffective when administered to healthy animals. | Lacks a direct central analgesic effect on thermal pain perception. | mdpi.com |

Cardiovascular System Support

Vascular Integrity and Blood Vessel Repair

This compound has demonstrated significant effects on the cardiovascular system, particularly in maintaining vascular integrity and promoting the repair of blood vessels. medisearch.io Its primary mechanism in this regard is the promotion of angiogenesis, the formation of new blood vessels. rupahealth.comvicorpus.com This process is crucial for delivering oxygen and nutrients to damaged tissues, thereby supporting healing. rupahealth.com

The pro-angiogenic effects of this compound are linked to its interaction with key signaling pathways. Research has shown that it upregulates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). rupahealth.commedisearch.io The activation of the VEGFR2-Akt-eNOS pathway is a critical step in encouraging the formation of new blood vessels. rupahealth.com Furthermore, this compound may stimulate the production of other growth factors involved in vascular development, such as basic Fibroblast Growth Factor (bFGF) and Platelet-Derived Growth Factor (PDGF). polarispeptides.com

Beyond forming new vessels, this compound also appears to directly protect endothelial cells, which form the inner lining of blood vessels. medisearch.io It is thought to achieve this by modulating the nitric oxide (NO) system, which is essential for vascular function and blood flow. rupahealth.comvicorpus.com In cases of vascular occlusion, this compound has been observed to rapidly activate collateral pathways, creating a bypass around the obstruction to re-establish blood flow. medisearch.ionih.govnih.gov

Thrombosis Resolution and Prevention

In various preclinical models of vascular occlusion, this compound has been shown to prevent and reverse thrombosis, the formation of blood clots in both veins and arteries. medisearch.iomdpi.comfrontiersin.org Its antithrombotic effect is not believed to stem from an interaction with coagulation pathways. nih.govmdpi.com Instead, its efficacy appears to be a consequence of its profound effects on the vascular system. mdpi.com

The primary mechanism for its antithrombotic action is the rapid activation of collateral blood vessels. nih.govmdpi.commdpi.com When a major vessel is occluded, this compound therapy facilitates the rerouting of blood flow through alternative, often minor, vessels. nih.gov For example, studies have demonstrated the activation of the azygos vein to provide direct blood flow delivery, bypassing an obstruction and re-establishing circulation. mdpi.commdpi.com This circumvention of the occluded area helps to resolve stasis and prevent the formation and propagation of clots. mdpi.comnih.gov This effect has been observed in models of deep vein thrombosis and in syndromes induced by major vessel occlusion, such as Budd-Chiari syndrome. nih.govnih.gov

Cardioprotective Effects

This compound has exhibited cardioprotective properties in several preclinical studies of heart-related disturbances. researchgate.net It has shown potential in counteracting heart failure and mitigating arrhythmias. kardio.hrnih.gov In rat models of bupivacaine-induced cardiotoxicity, this compound treatment reduced the severity of cardiac rhythm disturbances, such as PQ prolongation and QRS widening, and lowered mortality. kardio.hr

| Cardiovascular Area | Key Preclinical Findings | Potential Mechanism(s) | Reference(s) |

|---|---|---|---|

| Vascular Integrity | Promotes angiogenesis; protects endothelial cells; increases vessel density. | Upregulation of VEGFR2; activation of Src-Caveolin-1-eNOS pathway; modulation of NO system. | rupahealth.commedisearch.iopolarispeptides.com |

| Thrombosis | Prevents and reverses venous and arterial thrombosis in various occlusion models. | Activation of collateral blood vessels to bypass occlusion; does not directly affect coagulation pathways. | medisearch.ionih.govmdpi.comnih.gov |

| Cardioprotection | Counteracted heart failure, arrhythmias, and myocardial infarction in rat models. | Modulation of NO-system; prevention of thrombosis; reduction of cardiotoxicity from chemicals like bupivacaine. | researchgate.netkardio.hrnih.gov |

| Vascular Occlusion Syndromes | Alleviated portal/caval hypertension and aortal hypotension in Budd-Chiari syndrome model. | Rapid activation of bypassing loops (e.g., azygos vein) to reestablish blood flow. | nih.govnih.gov |

Organoprotective Effects Beyond Gastrointestinal and Nervous Systems

The protective effects of this compound, a concept known as organoprotection, extend beyond the gastrointestinal tract and nervous system to other organs, including the liver, pancreas, kidneys, and lungs. researchgate.netnih.gov This broad therapeutic potential has been demonstrated in preclinical models where organ damage was induced by toxins, ischemia, or systemic syndromes. nih.govmdpi.com

In studies involving chronic alcohol consumption in rats, this compound was found to counteract the development of stomach lesions, liver failure, and portal hypertension. nih.gov It also reduced the severity of liver damage, such as lipid accumulation and necrosis, following administration of the hepatotoxin carbon tetrachloride. mdpi.com Similarly, in the context of multiorgan failure resulting from major vessel occlusion syndromes, this compound therapy was shown to counteract severe lesions in the liver, kidneys, and lungs. mdpi.comnih.gov

This widespread organoprotective activity is thought to be a result of its fundamental cytoprotective properties, particularly its ability to maintain endothelial and epithelial integrity. nih.gov By resolving vascular failures, counteracting thrombosis, and modulating the nitric oxide system, this compound appears to mitigate the downstream damage that would otherwise affect multiple organ systems. nih.govmdpi.com

Liver Protection and Regeneration

Preclinical studies have consistently demonstrated the hepatoprotective effects of this compound in various models of liver injury. In rats, this compound has been shown to prevent the development of liver necrosis and fatty changes resulting from bile duct and hepatic artery ligation, restraint stress, or administration of carbon tetrachloride. nih.gov These protective effects were correlated with improvements in laboratory markers of liver function, such as bilirubin, SGOT, and SGPT. nih.gov

Further research has highlighted this compound's ability to mitigate liver damage from other sources. For instance, it has been found to reduce radiation-induced liver disease (RILD) in mice by decreasing plasma levels of AST and ALT and inhibiting hydropic degeneration of the liver. researchgate.net The mechanism in this context appears to involve the upregulation of Kruppel-like factor 4 (KLF-4), which in turn reduces radiation-induced apoptosis and hepatic lipid accumulation. researchgate.net

In models of ischemia-reperfusion (I/R) injury, which can cause distant organ damage, this compound has shown a significant protective effect on the liver. nih.gov In rats subjected to lower-extremity I/R, the peptide mitigated oxidative stress markers in liver tissue, as evidenced by increased Total Antioxidant Status (TAS) and decreased Total Oxidant Status (TOS). nih.gov Histopathological examination revealed reduced sinusoidal dilation, fewer necrotic cells, and less mononuclear cell infiltration in the this compound treated group. nih.gov

Table 1: Preclinical Studies on this compound and Liver Protection

| Animal Model | Injury Model | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Rats | Bile duct + hepatic artery ligation, restraint stress, CCl4 administration | Prevented liver necrosis and fatty changes; Normalized bilirubin, SGOT, SGPT levels. | Not fully elucidated, but consistent protective effect observed. | nih.gov |

| Mice | Radiation-Induced Liver Disease (RILD) | Decreased plasma AST and ALT; Inhibited hydropic degeneration; Reduced apoptosis and lipid accumulation. | Upregulation of Kruppel-like factor 4 (KLF-4). | researchgate.net |

| Rats | Lower-extremity ischemia-reperfusion | Increased Total Antioxidant Status (TAS); Decreased Total Oxidant Status (TOS); Reduced sinusoidal dilation and necrotic cells. | Antioxidant and anti-inflammatory effects. | nih.govmdpi.com |

Renal Protection and Recovery

The protective potential of this compound extends to the kidneys, as demonstrated in various preclinical models of renal injury. In a rat model of lower-extremity ischemia-reperfusion, this compound was shown to have a significant protective effect on renal tissue. mdpi.com The study found that this compound enhanced antioxidant defenses in the kidneys, indicated by significantly higher levels of Total Antioxidant Status (TAS) compared to the ischemia-reperfusion group. mdpi.com Histopathological analysis revealed that this compound treatment led to significantly lower levels of vascular and glomerular vacuolization, tubular dilation, hyaline casts, and tubular cell shedding. nih.gov

The protective mechanisms of this compound in the kidney are thought to be linked to its antioxidant and anti-inflammatory properties, which are crucial in mitigating the damage caused by ischemia-reperfusion. mdpi.com By reducing oxidative stress and inflammation, this compound helps to preserve renal tissue integrity and function. mdpi.com While much of the research has been in animal models, the consistent findings suggest a potential for therapeutic application in conditions involving kidney damage. stemedix.combroadinstitute.org

Table 2: Preclinical Studies on this compound and Renal Protection

| Animal Model | Injury Model | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Rats | Lower-extremity ischemia-reperfusion | Increased Total Antioxidant Status (TAS); Reduced histopathological damage (e.g., vacuolization, tubular dilation). | Enhanced antioxidant defenses; Modulation of inflammatory response. | nih.govmdpi.com |

| Rats | Alcohol-induced gastric lesions | Prevented kidney lesions. | Not specified in detail for renal tissue, part of a broader organoprotective effect. | researchgate.net |

Pulmonary Tissue Safeguarding

Preclinical investigations have explored the role of this compound in protecting lung tissue from various forms of injury. In a rat model of pulmonary arterial hypertension (PAH) induced by monocrotaline, this compound demonstrated both preventative and curative effects. pulmonaryhypertensionnews.comnih.gov The peptide was found to counteract the development of PAH and its complications, with treated rats showing thinner pulmonary artery walls, suggesting reduced pressure and improved blood flow. pulmonaryhypertensionnews.com These beneficial effects were observed regardless of whether the treatment was administered early or after the establishment of PAH. pulmonaryhypertensionnews.comnih.gov

The proposed mechanisms for this compound's protective action in the lungs include its ability to rescue endothelial damage, a key factor in PAH. pulmonaryhypertensionnews.com It may also induce the release of nitric oxide, a vasodilator, which would contribute to improved blood flow. pulmonaryhypertensionnews.com Furthermore, in a study on distant organ damage from lower-extremity ischemia-reperfusion in rats, this compound treatment resulted in reduced interstitial edema, alveolar congestion, and total damage scores in lung tissue. nih.gov This was accompanied by a significant increase in antioxidant activity in the lung tissues of the treated group. nih.gov

Table 3: Preclinical Studies on this compound and Pulmonary Protection

| Animal Model | Injury Model | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Rats | Monocrotaline-induced pulmonary arterial hypertension | Prevented and counteracted PAH; Reduced thickness of pulmonary artery walls. | Rescue of endothelial damage; Potential induction of nitric oxide release. | pulmonaryhypertensionnews.comnih.gov |

| Rats | Lower-extremity ischemia-reperfusion | Reduced interstitial edema and alveolar congestion; Increased antioxidant activity in lung tissue. | Anti-inflammatory and free radical-neutralizing properties. | nih.gov |

Cutaneous Wound Healing

The potential of this compound to accelerate the healing of skin wounds has been extensively studied in various animal models. nih.govnih.gov Research has shown its effectiveness in treating incisional and excisional wounds, deep burns, diabetic ulcers, and alkali burns. nih.gov In a study on alkali-burned rats, topical treatment with this compound was shown to significantly accelerate wound closure. dovepress.com Histological examination revealed better granulation tissue formation, re-epithelialization, dermal remodeling, and increased collagen deposition. dovepress.com

The mechanisms underlying these healing effects are multifaceted. This compound has been found to upregulate the expression of vascular endothelial growth factor (VEGF) in wounded skin tissues. dovepress.com In vitro studies have shown that this compound enhances the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), potentially through the activation of the ERK1/2 signaling pathway. dovepress.com This pro-angiogenic effect, which is the formation of new blood vessels, is crucial for delivering oxygen and nutrients to the injury site, thereby facilitating the healing process. peptidesociety.orgrevolutionhealth.org Furthermore, this compound has been observed to stimulate the formation of granulation tissue and collagen, which are essential components of wound repair. peptidesociety.org

Table 4: Preclinical Studies on this compound and Cutaneous Wound Healing

| Animal Model | Injury Model | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Rats | Alkali-burn wound | Accelerated wound closure; Improved granulation tissue, re-epithelialization, and collagen deposition. | Upregulation of VEGF expression; Activation of ERK1/2 signaling pathway in endothelial cells. | dovepress.com |

| Mice | Deep partial thickness burns | Reversed poor healing; Promoted wound closure. | Not specified in detail, but systemic and topical application were effective. | nih.gov |

| Rats | Skin incisional wounds | Accelerated reticulin and collagen formation; Stimulated angiogenesis. | Stimulation of macrophages and fibroblasts; Pro-angiogenic effects. | peptidesociety.org |

Systemic and Adaptive Responses to Injury

Beyond its localized effects on specific organs, this compound has been shown to elicit systemic and adaptive responses to injury, suggesting a broader role in the body's protective and healing processes. gutnliver.org In preclinical models, this compound has demonstrated the ability to counteract systemic disturbances that arise from various insults. For instance, in rats with multiple contusion leg injuries, this compound was found to reverse myofibrotic contracture and rapidly increase functional recovery. bioworld.com

The peptide has also been implicated in the recovery of blood flow to ischemic muscle in rats by stimulating angiogenesis through the expression of vascular endothelial growth factor receptor 2 (VEGFR2) and the activation of the VEGFR2-Akt-eNOS signaling pathway. nih.gov This ability to modulate vascular function is a key aspect of its systemic effects, as it can help to circumvent vascular occlusion and restore blood flow to damaged tissues. nih.govfrontiersin.org

Furthermore, this compound has shown neuroprotective effects, which contribute to its systemic and adaptive response capabilities. gutnliver.org It has been found to promote the recovery of rats with spinal cord injuries, counteracting neuronal damage and improving motor function. nih.govresearchgate.net These widespread effects on various tissues and systems underscore the potential of this compound as a comprehensive agent for injury recovery. nih.gov

Table 5: Preclinical Studies on this compound and Systemic/Adaptive Responses

| Animal Model | Injury Model | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Rats | Multiple contusion leg injuries | Reversed myofibrotic contracture; Increased functional recovery. | Not fully elucidated, but suggests a systemic healing response. | bioworld.com |

| Rats | Ischemic muscle | Stimulated angiogenesis and recovery of blood flow. | Induced expression of VEGFR2 and activation of the VEGFR2-Akt-eNOS signaling pathway. | nih.gov |

| Rats | Spinal cord compression | Improved motor function; Counteracted neuronal damage and axon loss. | Anti-inflammatory effects; Promotion of nerve recovery. | nih.govresearchgate.net |

| Rats | Vascular occlusion | Attenuated/eliminated intracranial, portal, and caval hypertension; Counteracted lesions in multiple organs. | Activation of collateral rescuing pathways to re-establish blood flow. | researchgate.net |

Cellular and Molecular Research of Bpc 157

In Vitro Cell Proliferation and Migration Studies

In vitro studies have investigated the effects of BPC-157 on the proliferation and migration of various cell types, particularly those involved in tissue repair and regeneration. While some studies indicate that this compound does not directly enhance the proliferation of certain cell types, such as tendon fibroblasts, as measured by MTT assay, it has consistently shown a significant impact on cell migration and spreading physiology.orgparticlepeptides.comd-nb.infonih.gov.

For instance, research on tendon fibroblasts derived from rat Achilles tendon demonstrated that this compound markedly increased in vitro migration in a dose-dependent manner using transwell filter migration assays. The peptide also dose-dependently accelerated the spreading of these fibroblasts on culture dishes physiology.orgparticlepeptides.comnih.gov. Similarly, studies involving human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly promotes their migration dovepress.comfrontiersin.org.

Furthermore, this compound has been shown to accelerate the outgrowth of tendon fibroblasts from tendon explants cultured ex vivo physiology.orgparticlepeptides.comd-nb.infonih.gov. This outgrowth is considered indicative of the initial stages of tissue regeneration corepeptides.com. The promotion of migration and spreading is associated with the induction of F-actin formation in fibroblasts, a key process in cell motility physiology.orgparticlepeptides.comphysiology.org.

While direct proliferation effects may vary depending on the cell type and experimental conditions, the consistent findings regarding enhanced cell migration highlight a crucial aspect of this compound's mechanism of action in facilitating cell movement to sites of injury, which is essential for processes like wound healing and angiogenesis.

| Cell Type | Effect on Proliferation (MTT Assay) | Effect on Migration (In Vitro) | Other Observed Effects | Source(s) |

|---|---|---|---|---|

| Tendon Fibroblasts | Not directly affected | Significantly increased | Accelerated spreading, F-actin formation, accelerated outgrowth from explants | physiology.orgparticlepeptides.comd-nb.infonih.govphysiology.org |

| HUVECs (Endothelial Cells) | Enhanced | Significantly promoted | Accelerated vascular tube formation | dovepress.comfrontiersin.org |

| Skeletal Muscle Cells | Promotes migration | Promotes migration | Up-regulation of paxillin (B1203293) and vinculin expression | researchcommons.org |

Gene and Protein Expression Analysis

Investigations into the molecular mechanisms of this compound have included analysis of gene and protein expression levels in various cell types and tissues. These studies aim to identify the specific molecules and pathways influenced by the peptide.

Research has shown that this compound can upregulate the expression of certain growth factors and their receptors. For example, studies have demonstrated that this compound increases the expression of vascular endothelial growth factor (VEGF) in wounded skin tissues dovepress.comgicancer.or.kr. In human vascular endothelial cells, this compound has been shown to increase both mRNA and protein expressions of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), but not VEGF-A gicancer.or.krnih.gov. This suggests a potential role for this compound in enhancing cellular responsiveness to existing growth factors.

In tendon fibroblasts, this compound has been found to dose- and time-dependently increase the expression of the growth hormone receptor at both the mRNA and protein levels nih.govnih.gov. This increased receptor expression may potentiate the proliferation-promoting effects of growth hormone in these cells nih.govnih.gov.

Furthermore, this compound has been shown to stimulate the expression of early growth response 1 (EGR-1) gene and its repressor, nerve growth factor 1-A binding protein-2 (NAB2), in skin wounds and intestinal cells gicancer.or.krexamine.comjpp.krakow.pl. EGR-1 and NAB2 are involved in cell growth, migration, and angiogenesis dovepress.comgicancer.or.kr.